3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)-N-[1-(phenylcarbamoyl)cyclohexyl]benzamide 3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)-N-[1-(phenylcarbamoyl)cyclohexyl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15479945
InChI: InChI=1S/C29H29N3O3S/c33-25-20-36-27(21-11-4-1-5-12-21)32(25)24-16-10-13-22(19-24)26(34)31-29(17-8-3-9-18-29)28(35)30-23-14-6-2-7-15-23/h1-2,4-7,10-16,19,27H,3,8-9,17-18,20H2,(H,30,35)(H,31,34)
SMILES:
Molecular Formula: C29H29N3O3S
Molecular Weight: 499.6 g/mol

3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)-N-[1-(phenylcarbamoyl)cyclohexyl]benzamide

CAS No.:

Cat. No.: VC15479945

Molecular Formula: C29H29N3O3S

Molecular Weight: 499.6 g/mol

* For research use only. Not for human or veterinary use.

3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)-N-[1-(phenylcarbamoyl)cyclohexyl]benzamide -

Specification

Molecular Formula C29H29N3O3S
Molecular Weight 499.6 g/mol
IUPAC Name 3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)-N-[1-(phenylcarbamoyl)cyclohexyl]benzamide
Standard InChI InChI=1S/C29H29N3O3S/c33-25-20-36-27(21-11-4-1-5-12-21)32(25)24-16-10-13-22(19-24)26(34)31-29(17-8-3-9-18-29)28(35)30-23-14-6-2-7-15-23/h1-2,4-7,10-16,19,27H,3,8-9,17-18,20H2,(H,30,35)(H,31,34)
Standard InChI Key JBZRPMVGZNKMND-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)(C(=O)NC2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)N4C(SCC4=O)C5=CC=CC=C5

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)-N-[1-(phenylcarbamoyl)cyclohexyl]benzamide, delineates its three primary components:

  • Benzamide core: A benzene ring substituted with an amide group at the third position.

  • Thiazolidine moiety: A five-membered heterocyclic ring containing sulfur and nitrogen, with a ketone group at the fourth position and a phenyl group at the second position.

  • Cyclohexylcarbamoyl group: A cyclohexane ring functionalized with a phenylcarbamoyl substituent.

The canonical SMILES string C1CCC(CC1)(C(=O)NC2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)N4C(SCC4=O)C5=CC=CC=C5\text{C1CCC(CC1)(C(=O)NC2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)N4C(SCC4=O)C5=CC=CC=C5} confirms the connectivity of these groups.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC29H29N3O3S\text{C}_{29}\text{H}_{29}\text{N}_{3}\text{O}_{3}\text{S}
Molecular Weight499.6 g/mol
IUPAC Name3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)-N-[1-(phenylcarbamoyl)cyclohexyl]benzamide
Canonical SMILESC1CCC(CC1)(C(=O)NC2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)N4C(SCC4=O)C5=CC=CC=C5
PubChem CID3343318

Synthetic Pathways and Structural Analogues

Synthesis of Thiazolidine Derivatives

Thiazolidine rings are typically synthesized via cyclocondensation reactions between cysteine derivatives and aldehydes or ketones . For this compound, the thiazolidin-4-one ring likely forms through the reaction of 2-phenylthiazolidin-4-one with a benzamide precursor. The cyclohexylcarbamoyl group may be introduced via nucleophilic acyl substitution, leveraging the reactivity of the cyclohexylamine intermediate.

Related Heterocyclic Systems

Quinazolin-4(3H)-ones and thiazolidin-4-ones share structural similarities with this compound. For instance, 2-(3-substituted phenyl-5-heteroaryl-2-pyrazoline-1-yl)-3-methylquinazolin-4(3H)-one derivatives demonstrate potent monoamine oxidase (MAO) inhibition, suggesting that the thiazolidine ring in the target compound may confer similar enzymatic interactions .

Challenges and Future Directions

Bioavailability Optimization

The compound’s high molecular weight (499.6 g/mol) and logP value (predicted >5) suggest potential challenges in aqueous solubility. Structural modifications, such as introducing polar substituents on the cyclohexyl ring, could improve pharmacokinetic profiles.

Target Validation

In vitro assays against cancer cell lines (e.g., A-549, HepG2) and inflammatory markers (e.g., TNF-α, IL-6) are needed to validate preliminary hypotheses. Comparative studies with established drugs, such as vorinostat (an HDAC inhibitor), would clarify its therapeutic niche.

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